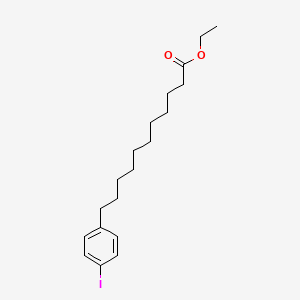
Ethyl 11-(4-iodophenyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-(4-iodophenyl)undecanoate is a chemical compound with the molecular formula C19H29IO2 and a molecular weight of 416.34 g/mol It is an ester derivative of undecanoic acid, featuring an iodophenyl group at the 11th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 11-(4-iodophenyl)undecanoate can be synthesized through the esterification of 11-(4-iodophenyl)undecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(4-iodophenyl)undecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 11-(4-iodophenyl)undecanol.
Oxidation: Formation of 11-(4-iodophenyl)undecanoic acid.
Scientific Research Applications
Ethyl 11-(4-iodophenyl)undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 11-(4-iodophenyl)undecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Ethyl 11-(4-iodophenyl)undecanoate can be compared with other iodophenyl derivatives and ester compounds:
Ethyl 10-(4-iodophenyl)undecanoate: Similar structure but with the iodophenyl group at a different position.
Ethyl 11-(4-bromophenyl)undecanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 11-(4-chlorophenyl)undecanoate: Similar structure but with a chlorine atom instead of iodine.
Properties
CAS No. |
5933-75-5 |
|---|---|
Molecular Formula |
C19H29IO2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
ethyl 11-(4-iodophenyl)undecanoate |
InChI |
InChI=1S/C19H29IO2/c1-2-22-19(21)12-10-8-6-4-3-5-7-9-11-17-13-15-18(20)16-14-17/h13-16H,2-12H2,1H3 |
InChI Key |
BBFSXKUIVDQMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















